Anti-Inflammatory Potency: Rutaevin vs. Limonin and 12α-Hydroxyrutaevin in NO Production Inhibition
In a direct head-to-head comparison of eight limonoids, rutaevin and 12α-hydroxyrutaevin, both possessing the uncommon 5β-H configuration, demonstrated significantly higher efficiency in inhibiting NO production in LPS-activated RAW264.7 macrophages compared to compounds with the typical 5α-H configuration, such as limonin [1]. This structural-activity relationship underscores the critical role of stereochemistry in determining anti-inflammatory efficacy, making rutaevin a preferred candidate for studies focused on this pathway.
| Evidence Dimension | NO Production Inhibition Efficiency |
|---|---|
| Target Compound Data | Rutaevin (8) and 12α-hydroxyrutaevin (7) showed enhanced inhibition |
| Comparator Or Baseline | Limonin (2), evodol (4), shihulimonin A1 (5), evorubodinin (1), evolimorutanin (3) |
| Quantified Difference | Compounds with 5β-H configuration (7 and 8) more efficiently inhibited NO production than 5α-H analogs. |
| Conditions | LPS-activated RAW264.7 macrophages |
Why This Matters
Researchers investigating structure-activity relationships in limonoids should select rutaevin for its distinct stereochemical advantage in NO inhibition assays.
- [1] Xin-Bao Yang, et al. Limonoid constituents of Euodia rutaecarpa var. bodinieri and their inhibition on NO production in lipopolysaccharide-activated RAW264.7 macrophages. Journal of Asian Natural Products Research, 2013, 15(10): 1130-1139. View Source
